tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate

Indole diversification Sequential functionalization Cross-coupling

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (CAS 1820684-15-8) is an N-Boc-protected indole derivative that uniquely integrates a C3 bromine atom and a C6 chloromethyl group on the indole scaffold. This dual‑handle architecture enables a single intermediate to sequentially undergo palladium‑catalyzed cross‑coupling at the C–Br site and nucleophilic substitution at the C–CH₂Cl site, streamlining the construction of molecular complexity that is not accessible with mono‑functionalized analogs.

Molecular Formula C14H15BrClNO2
Molecular Weight 344.63 g/mol
Cat. No. B12340126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
Molecular FormulaC14H15BrClNO2
Molecular Weight344.63 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br
InChIInChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3
InChIKeyXBKHBZRDYFDIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate: A Dual-Handle Indole Building Block for Orthogonal Synthetic Elaboration


tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate (CAS 1820684-15-8) is an N-Boc-protected indole derivative that uniquely integrates a C3 bromine atom and a C6 chloromethyl group on the indole scaffold . This dual‑handle architecture enables a single intermediate to sequentially undergo palladium‑catalyzed cross‑coupling at the C–Br site and nucleophilic substitution at the C–CH₂Cl site, streamlining the construction of molecular complexity that is not accessible with mono‑functionalized analogs . The compound is commercially supplied with a purity of ≥98% and requires storage at 2–8 °C under anhydrous conditions, ensuring consistency for reproducible synthetic campaigns .

Why 3‑Bromo‑indole or 6‑Chloromethyl‑indole Alone Cannot Replace tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate


Superficially similar N‑Boc‑protected indoles such as tert‑butyl 3‑bromo‑1H‑indole‑1‑carboxylate or tert‑butyl 6‑(chloromethyl)‑1H‑indole‑1‑carboxylate each possess only one reactive handle, limiting the synthetic sequences that can be accomplished without additional functional‑group manipulations [1]. The target compound simultaneously presents a C(sp²)–Br bond suitable for transition‑metal‑catalyzed cross‑coupling and a C(sp³)–Cl bond that undergoes nucleophilic displacement, enabling chemists to diversify the 3‑ and 6‑positions in a controlled, sequential manner . Furthermore, the 4.93 LogP of the target compound is substantially higher than the 3.65 of the 6‑chloromethyl analog or the 4.19 of the 3‑bromo analog, which can influence membrane permeability and solubility profiles in cell‑based assays—a factor that cannot be replicated by simply mixing two mono‑functionalized building blocks .

Quantitative Evidence for Selecting tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate Over Mono‑Functionalized Analogs


Orthogonal Synthetic Versatility: Two Reactive Centers vs. One in Mono‑Halogenated Comparators

The target compound carries a reactive C–Br bond at the 3‑position and a C–CH₂Cl group at the 6‑position, providing two electronically differentiated sites for chemoselective transformations . In contrast, tert-butyl 3‑bromo‑1H‑indole‑1‑carboxylate (CAS 143259‑56‑7) and tert‑butyl 6‑(chloromethyl)‑1H‑indole‑1‑carboxylate (CAS 1820685‑06‑0) each possess only a single halogen handle, restricting the accessible chemical space [1]. No experimental head‑to‑head reactivity study was identified; the advantage is inferred from the structural features of the molecules.

Indole diversification Sequential functionalization Cross-coupling

Enhanced Lipophilicity: LogP 4.93 Outperforms Mono‑Halogenated Indole Analogs and the 6‑Methyl Congener

The calculated LogP of the target compound is 4.93 , which is 0.74 log units higher than that of tert‑butyl 3‑bromo‑1H‑indole‑1‑carboxylate (LogP 4.19) , 1.28 log units higher than tert‑butyl 6‑(chloromethyl)‑1H‑indole‑1‑carboxylate (LogP 3.65) [1], and 0.58 log units higher than tert‑butyl 3‑bromo‑6‑methyl‑1H‑indole‑1‑carboxylate (LogP ~4.35) . The increased lipophilicity is expected to enhance passive membrane permeability, a critical parameter for cell‑based assays and central‑nervous‑system drug discovery programs.

Lipophilicity Membrane permeability ADME prediction

Commercial Purity Specification: Consistently ≥98% Purity Reduces Purification Burden

Lead suppliers list the target compound with a purity specification of ≥98% (HPLC) , whereas commercially available tert‑butyl 3‑bromo‑1H‑indole‑1‑carboxylate is routinely offered at 95–97% purity . The higher purity directly translates to fewer side reactions in subsequent synthetic steps and obviates the need for labor‑intensive pre‑use purification, enhancing workflow efficiency and reproducibility.

Synthetic intermediate Quality control High-purity building block

Precision Deployment of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate: Three High-Value Application Scenarios


One‑Pot Sequential Functionalization for Kinase Inhibitor Library Construction

The C3–Br bond can first be engaged in a Suzuki–Miyaura coupling to install an aryl or heteroaryl moiety, after which the intact C6–CH₂Cl group is reacted with an amine or thiol nucleophile to append a solubilizing or affinity tag . This sequential strategy condenses what would otherwise be a multi‑intermediate synthetic route into a compact, high‑throughput workflow suitable for kinase inhibitor hit‑to‑lead optimization.

CNS‑targeted Chemical Probe Synthesis Leveraging Elevated LogP

With a computed LogP of 4.93, the compound delivers improved passive permeability relative to common indole building blocks . Medicinal chemistry teams pursuing CNS‑active indole scaffolds can employ the compound to prepare candidates that are more likely to cross the blood‑brain barrier in cell‑based models, accelerating triage decisions in early‑stage discovery.

High‑Purity Intermediate for Late‑Stage Diversification in Drug Discovery

The ≥98% purity specification reduces the risk of byproducts during precious late‑stage transformations, such as C–H functionalization or bioconjugation . This is particularly critical when the indole core is installed in a candidate molecule and further modifications cannot tolerate impurities that would form irreversible adducts or poison catalysts.

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